

# An In-depth Technical Guide to DL-2-Chlorophenylalanine

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## Compound of Interest

Compound Name: 2-chloro-3-phenyl-DL-alanine

Cat. No.: B7797279

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## Introduction

DL-2-Chlorophenylalanine is a non-proteinogenic, synthetic amino acid derivative of phenylalanine. Its structure, featuring a chlorine atom at the ortho-position of the phenyl ring, imparts unique steric and electronic properties that make it a valuable tool for researchers in medicinal chemistry, pharmacology, and drug development. Unlike its more commonly studied isomer, para-chlorophenylalanine (pCPA), which acts as an irreversible inhibitor of tryptophan hydroxylase and a potent depleter of serotonin, DL-2-chlorophenylalanine's primary utility lies in its interaction with amino acid transport systems.[\[1\]](#)[\[2\]](#)

This guide provides a comprehensive overview of DL-2-Chlorophenylalanine, focusing on its chemical identity, synthesis, and its principal application as a modulator of the L-type Amino Acid Transporter 1 (LAT1). We will explore the mechanistic basis for its activity, provide detailed experimental protocols for its characterization, and present quantitative data to inform its application in research settings. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their work.

## Chemical Identity and Properties

Correctly identifying the target compound is paramount for experimental reproducibility. The nomenclature "2-chloro-3-phenyl-DL-alanine" can be ambiguous. The scientifically precise

name for the compound of interest, where the chlorine is substituted on the phenyl ring, is 2-amino-3-(2-chlorophenyl)propanoic acid.

## Identifiers and Synonyms

Property	Value	Source
CAS Number	14091-11-3	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
IUPAC Name	2-amino-3-(2-chlorophenyl)propanoic acid	<a href="#">[2]</a>
Molecular Formula	C <sub>9</sub> H <sub>10</sub> ClNO <sub>2</sub>	<a href="#">[2]</a>
Molecular Weight	199.63 g/mol	<a href="#">[2]</a>
SMILES	C1=CC=C(C(=C1)CC(C(=O)O)N)Cl	<a href="#">[5]</a>
InChI Key	CVZZNRXMDCOHBG-UHFFFAOYSA-N	<a href="#">[6]</a>

Common Synonyms:

- DL-2-Chlorophenylalanine[\[6\]](#)
- 2-Chloro-DL-phenylalanine[\[3\]](#)
- DL-o-Chlorophenylalanine[\[2\]](#)
- H-DL-Phe(2-Cl)-OH[\[2\]](#)
- NSC 154946[\[6\]](#)

## Physicochemical Properties

Property	Value	Notes
Appearance	White to off-white solid	<a href="#">[7]</a>
Melting Point	216-219 °C	<a href="#">[7]</a>
Storage	2-8°C, sealed in a dry, dark place	<a href="#">[7]</a>
Solubility	Slightly soluble in aqueous acid	<a href="#">[7]</a>

## Synthesis of DL-2-Chlorophenylalanine

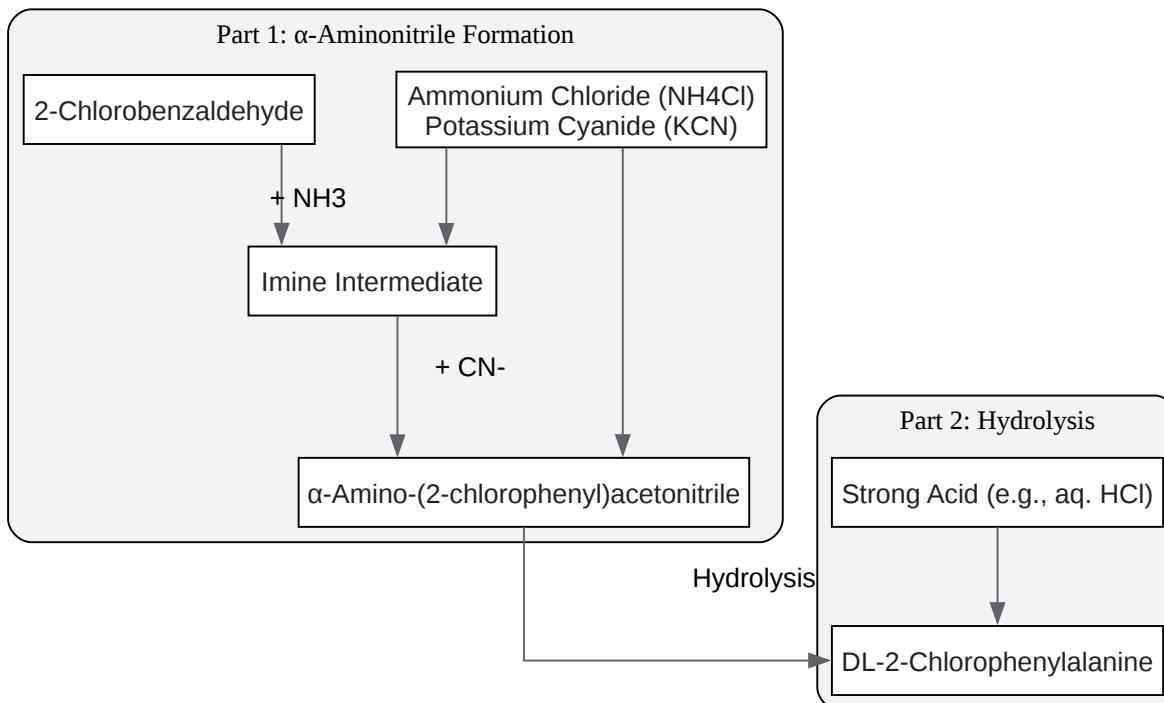
The most direct and classical approach for synthesizing racemic  $\alpha$ -amino acids from simple precursors is the Strecker amino acid synthesis.[\[8\]](#)[\[9\]](#) This robust, three-component reaction provides an efficient route to DL-2-chlorophenylalanine starting from 2-chlorobenzaldehyde.

## Synthesis Rationale and Mechanism

The Strecker synthesis is a one-pot reaction that proceeds in two main stages:

- Formation of an  $\alpha$ -aminonitrile: The aldehyde (2-chlorobenzaldehyde) first reacts with ammonia (typically from an ammonium salt like NH<sub>4</sub>Cl) to form an imine. A cyanide source (e.g., KCN, NaCN) then performs a nucleophilic attack on the imine carbon to yield the stable  $\alpha$ -aminonitrile intermediate.[\[10\]](#) The use of ammonium chloride is advantageous as it serves as both the ammonia source and a mild acid to catalyze imine formation.
- Hydrolysis to the Amino Acid: The nitrile group of the intermediate is then hydrolyzed under strong acidic (e.g., HCl) or basic conditions. This converts the nitrile into a carboxylic acid, yielding the final racemic amino acid product.[\[8\]](#)[\[10\]](#)

The entire workflow can be visualized as follows:

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Caption: Workflow for the Strecker Synthesis of DL-2-Chlorophenylalanine.

## Step-by-Step Synthesis Protocol

This protocol is a generalized procedure based on the principles of the Strecker synthesis and should be performed by qualified personnel with appropriate safety precautions, particularly when handling cyanide salts.

### Reagents & Equipment:

- 2-Chlorobenzaldehyde
- Ammonium Chloride (NH<sub>4</sub>Cl)

- Potassium Cyanide (KCN)
- Concentrated Hydrochloric Acid (HCl)
- Methanol (MeOH)
- Diethyl Ether
- Round-bottom flask with reflux condenser
- Stir plate and magnetic stir bar
- Standard glassware for extraction and filtration

Procedure:

- $\alpha$ -Aminonitrile Formation: a. In a round-bottom flask, dissolve 2-chlorobenzaldehyde (1 equivalent) in methanol. b. Add an aqueous solution of ammonium chloride (1.2 equivalents) followed by an aqueous solution of potassium cyanide (1.2 equivalents). Caution: Cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. c. Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction typically proceeds for 12-24 hours. d. Upon completion, the  $\alpha$ -aminonitrile may precipitate or can be extracted into an organic solvent like diethyl ether. The organic layer is then washed with brine and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude  $\alpha$ -amino-(2-chlorophenyl)acetonitrile.
- Hydrolysis to Amino Acid: a. Add the crude  $\alpha$ -aminonitrile to a round-bottom flask equipped with a reflux condenser. b. Add an excess of concentrated hydrochloric acid (e.g., 6M HCl). c. Heat the mixture to reflux (approximately 100-110°C) for several hours (4-8 hours) to ensure complete hydrolysis of the nitrile to the carboxylic acid. d. After cooling, the resulting solution will contain the hydrochloride salt of the amino acid. e. The solution is then cooled in an ice bath to precipitate the product. The solid is collected by vacuum filtration and washed with cold water or ether to remove impurities. f. To obtain the zwitterionic form, the hydrochloride salt can be dissolved in a minimum amount of water and the pH carefully adjusted to its isoelectric point ( $pI \approx 5-6$ ) with a base (e.g., ammonium hydroxide), causing

the pure amino acid to precipitate. g. The final product is collected by filtration, washed with cold water, and dried under vacuum.

## Mechanism of Action & Applications

The primary interest in DL-2-chlorophenylalanine and related ortho-halogenated phenylalanines stems from their interaction with the L-type Amino Acid Transporter 1 (LAT1).

### The LAT1 Transporter: A Key Drug Target

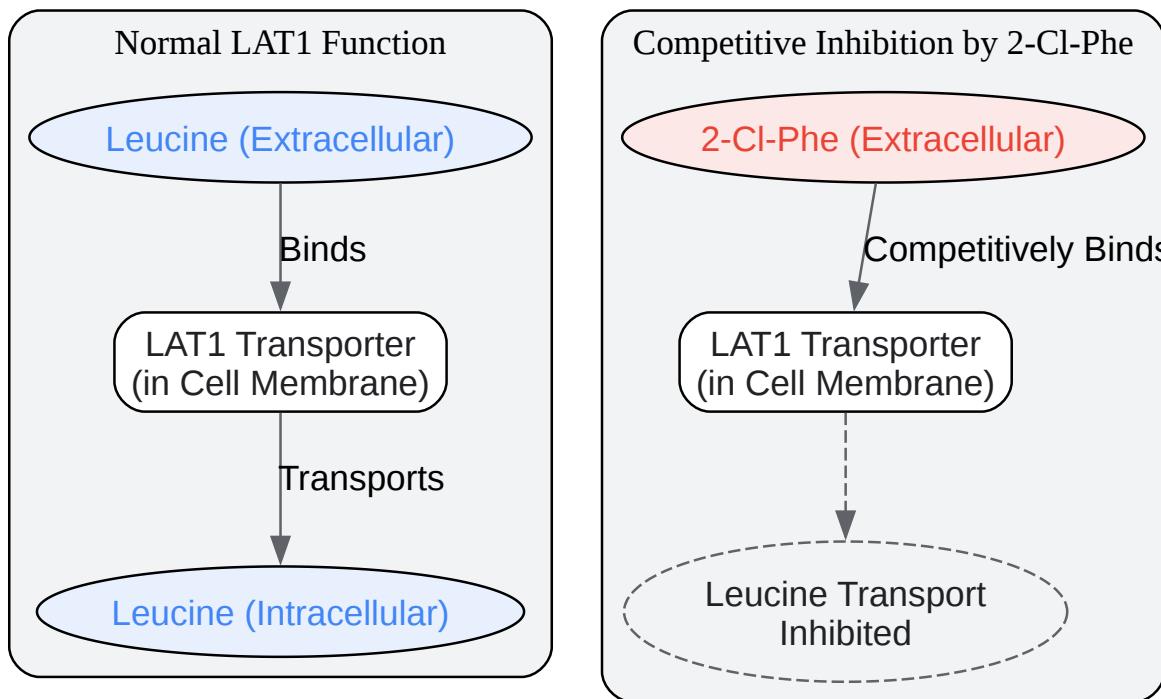
LAT1 (SLC7A5) is a transmembrane protein responsible for the sodium-independent transport of large neutral amino acids, such as phenylalanine, leucine, and tyrosine, across cell membranes.<sup>[5][11]</sup> It is highly expressed at the blood-brain barrier (BBB), where it facilitates the entry of essential amino acids into the brain.<sup>[5]</sup> Crucially, LAT1 is also overexpressed in a wide variety of human cancers, where it meets the high metabolic demand of rapidly proliferating tumor cells.<sup>[12][13]</sup> This overexpression makes LAT1 an attractive target for two main therapeutic strategies:

- Inhibition: Blocking LAT1 can starve cancer cells of essential amino acids, leading to the suppression of tumor growth.<sup>[5][13]</sup>
- Targeted Drug Delivery: Drugs can be conjugated to LAT1 substrates (amino acid "promoieties") to hijack the transporter and achieve selective delivery into cancer cells or across the BBB.<sup>[14]</sup>

### Role of 2-Chlorophenylalanine as a LAT1 Ligand

Research has shown that substitution at the phenyl ring of phenylalanine significantly impacts its affinity and selectivity for LAT1 versus other transporters like LAT2. Specifically, introducing a halogen at the ortho-position (position 2) enhances affinity for LAT1 while having a lesser effect on LAT2 affinity.<sup>[5][15]</sup>

A recent study systematically evaluated this effect and found that LAT1 inhibition increased with the size of the halogen at the ortho-position (F < Cl < Br < I).<sup>[5]</sup> This suggests that 2-chlorophenylalanine acts as a competitive inhibitor or a transportable substrate of LAT1, competing with endogenous amino acids like leucine for binding to the transporter.



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